
4-Methyl-2,5-dinitrophenol
説明
4-Methyl-2,5-dinitrophenol is a chemical compound with the molecular formula C7H6N2O5 . It is chemically related to trinitrophenol (picric acid) .
Synthesis Analysis
The synthesis of 2,4-dinitrophenol, a compound similar to 4-Methyl-2,5-dinitrophenol, can be achieved by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . Other routes of synthesis include nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .Chemical Reactions Analysis
Phenols, like 4-Methyl-2,5-dinitrophenol, do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .科学的研究の応用
Electrochemical Sensing
4-Methyl-2,5-dinitrophenol has been studied for its use in electrochemical sensing, particularly as a herbicide. Irandoust et al. (2019) investigated its electrochemical behavior and sensing, utilizing a nanomagnetic core shell linked to a carbon nanotube modified electrode. This research highlights its potential application in the quantification and detection of this compound in environmental samples, especially in water resources. For more details, see Irandoust et al. (2019).
Environmental Toxicity and Risk Assessment
Another aspect of 4-Methyl-2,5-dinitrophenol's scientific research involves understanding its toxicity to freshwater ecosystems. Kwak et al. (2020) conducted studies to determine the hazardous concentrations of this compound in freshwater ecosystems. This research is crucial for establishing guidelines and understanding the ecological risks posed by 2,4-dinitrophenol in aquatic environments. Details can be found in Kwak et al. (2020).
Industrial and Pharmaceutical Applications
In the industrial and pharmaceutical sectors, 4-Methyl-2,5-dinitrophenol has been employed in various applications. For example, it is used as a starting material in the production of pesticides, herbicides, and dyes. Hirooka et al. (2006) studied the degradation of 2,4-dinitrophenol by a mixed culture of photoautotrophic microorganisms, demonstrating its potential for removing this compound from industrial wastewater. More information is available in Hirooka et al. (2006).
Photocatalytic Degradation
The photocatalytic degradation of 4-Methyl-2,5-dinitrophenol from synthetic wastewater has been a topic of interest. This approach, using Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles, was evaluated by MirzaHedayat et al. (2018), showcasing an innovative method for treating industrial effluents containing this pollutant. Further details can be found in MirzaHedayat et al. (2018).
Safety And Hazards
特性
IUPAC Name |
4-methyl-2,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKKXHQMXZFCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548861 | |
| Record name | 4-Methyl-2,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,5-dinitrophenol | |
CAS RN |
20294-52-4 | |
| Record name | 4-Methyl-2,5-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



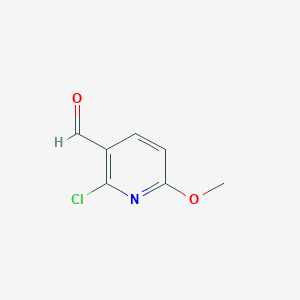
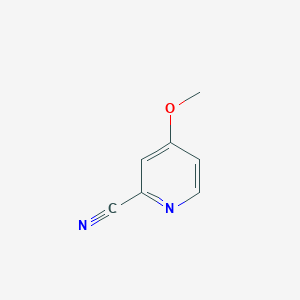
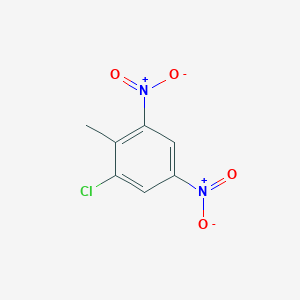


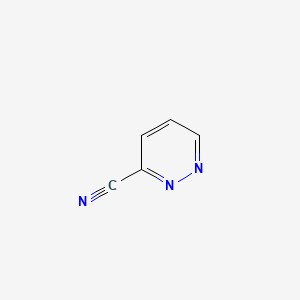

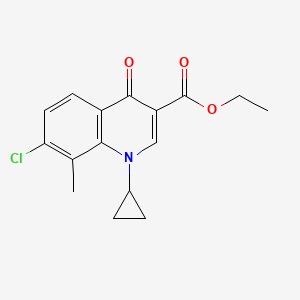


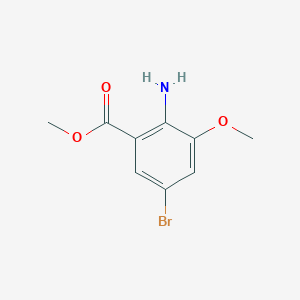
![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)

